
4-甲基-2-(氧杂环-4-氧基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Methyl-2-(oxan-4-yloxy)quinoline” is a chemical compound with the molecular formula C15H17NO2 . It is a type of quinoline, a class of compounds that have wide applications in the field of synthetic organic chemistry and are vital for drug discovery .
Synthesis Analysis
Quinolines can be synthesized through various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold. Other methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(oxan-4-yloxy)quinoline” consists of a quinoline core with a methyl group at the 4th position and an oxan-4-yloxy group at the 2nd position . The molecular weight of this compound is 243.306.Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, they can be subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . More research is needed to understand the specific reactions of “4-Methyl-2-(oxan-4-yloxy)quinoline”.科学研究应用
- Quinoline serves as a vital scaffold for lead compounds in drug discovery. Researchers have extensively explored its derivatives for potential pharmaceutical activities .
- Quinoline is widely used in synthetic organic chemistry. Various synthesis protocols exist for constructing this scaffold:
- Quinoline derivatives exhibit potential biological activities. These include:
- Quinoline finds applications beyond the lab:
- Researchers have developed environmentally friendly methods for quinoline synthesis:
Drug Discovery and Medicinal Chemistry
Synthetic Organic Chemistry
Biological Applications
Industrial Uses
Green Approaches
作用机制
While the specific mechanism of action for “4-Methyl-2-(oxan-4-yloxy)quinoline” is not clear, quinolones, in general, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This mechanism is the primary way that quinolones kill bacterial cells .
属性
IUPAC Name |
4-methyl-2-(oxan-4-yloxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSJMPHKTXQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


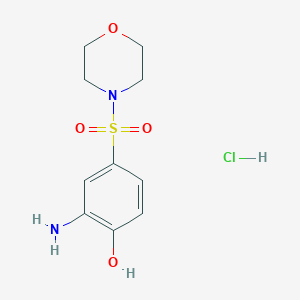
![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)
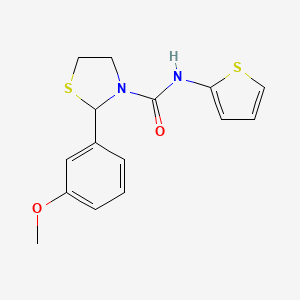
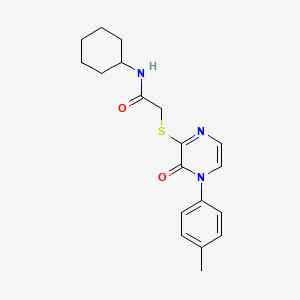
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)
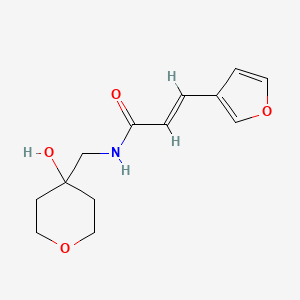

![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)
![N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2614916.png)
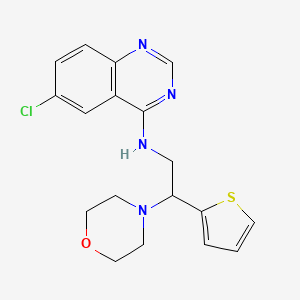
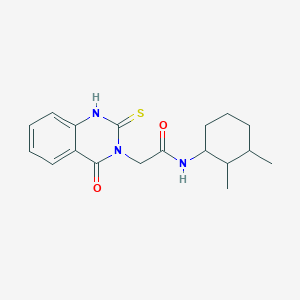
![2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2614921.png)